6-Amino-8-methoxy-2H-chromen-2-one

CYP2A6 inhibition nicotine metabolism drug metabolism

This coumarin derivative solves the need for a selective, well-characterized CYP2A6 probe with tunable fluorescence: • CYP2A6 IC₅₀: 50 nM (human liver microsomes)-128-fold advantage over 6-nitro analog (IC₅₀ 6,400 nM). • 6-NH₂/8-OMe substitution pattern enables ICT-based fluorescence for sensor & enzyme assay development. Supplied at ≥98% purity; research use only.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13696186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-8-methoxy-2H-chromen-2-one
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)N)C=CC(=O)O2
InChIInChI=1S/C10H9NO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,11H2,1H3
InChIKeyOOZCSDYVTXKBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-8-methoxy-2H-chromen-2-one: Specifications and Physicochemical Properties


6-Amino-8-methoxy-2H-chromen-2-one (CAS 855161-90-9) is a synthetic coumarin derivative with a benzopyrone core bearing a primary amino group at position 6 and a methoxy group at position 8 . Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol and typical purity of 98% . The compound is soluble in organic solvents such as ethanol and DMSO but exhibits limited aqueous solubility . It is supplied for research use only, with recommended long-term storage in a cool, dry place .

Why Generic Coumarin Substitution Fails for This Compound


Substituting 6-amino-8-methoxy-2H-chromen-2-one with a generic coumarin analog is not scientifically defensible because the specific 6-amino/8-methoxy substitution pattern confers distinct electronic properties that govern both reactivity and target engagement. The electron-donating amino group at position 6 and methoxy group at position 8 together alter the compound's nucleophilicity, fluorescence behavior, and biological target binding compared to analogs with different substitution patterns (e.g., 4-methyl, 6-nitro, or 7-methoxy variants) [1]. The fluorescence of methoxycoumarins depends primarily upon intramolecular charge-transfer (ICT) from a C6-electron-donating group to substituents at the C3-position [2]. Consequently, a shift in substitution from C6/C8 to C7 or C3 yields fundamentally different photophysical and pharmacological profiles, rendering in-class substitution invalid for applications requiring reproducible spectroscopic or biological outcomes.

Quantitative Comparative Evidence for 6-Amino-8-methoxy-2H-chromen-2-one


CYP2A6 Inhibition Potency in Human Liver Microsomes

6-Amino-8-methoxy-2H-chromen-2-one inhibits cytochrome P450 2A6 (CYP2A6) with an IC₅₀ of 50 nM in human liver microsomes, measured via inhibition of coumarin 7-hydroxylation following a 30-minute preincubation [1]. This represents a 128-fold greater inhibitory potency compared to 8-methoxy-6-nitro-2H-chromen-2-one, which exhibits an IC₅₀ of 6,400 nM (6.4 μM) in the same assay system with a 10-minute preincubation [2]. The replacement of the 6-nitro group (electron-withdrawing) with a 6-amino group (electron-donating) substantially enhances CYP2A6 binding affinity. Additional binding data indicate a Ki of 70 nM for CYP2A6 in baculovirus-infected insect cell systems [3].

CYP2A6 inhibition nicotine metabolism drug metabolism coumarin hydroxylation

Electronic Effects: 6-Amino vs. 6-Nitro and 4-Methyl Analogs

The electron-donating 6-amino group in 6-amino-8-methoxy-2H-chromen-2-one confers enhanced nucleophilicity and distinct electronic distribution compared to the electron-withdrawing 6-nitro analog (8-methoxy-6-nitro-2H-chromen-2-one) and the sterically distinct 4-methyl analog (6-amino-4-methyl-2H-chromen-2-one) . The nitro analog introduces strong electron-withdrawing effects that reduce electron density on the coumarin core, whereas the amino group increases electron density, facilitating nucleophilic substitution and condensation reactions. The 4-methyl analog, with a molecular weight of 175.18 g/mol, lacks the 8-methoxy group and presents different steric constraints that favor interactions with planar biological targets .

SAR electronic effects nucleophilicity molecular design

Fluorescence Potential via C6-Amino Intramolecular Charge-Transfer

Computational studies using density functional theory (DFT) and time-dependent density functional theory (TDDFT) demonstrate that electron-donating methoxy groups at position 6 of the coumarin scaffold increase fluorescence quantum yield [1]. Additionally, the fluorescence of methoxycoumarins depends primarily upon intramolecular charge-transfer (ICT) from a C6-electron-donating group to substituents at the C3-position of the coumarin ring [2]. In 6-amino-8-methoxy-2H-chromen-2-one, the amino group at position 6 serves as an electron-donating group positioned to facilitate ICT to the lactone carbonyl, theoretically enhancing fluorescence relative to analogs lacking a strong C6 electron donor or bearing electron-withdrawing substituents at C6.

fluorescence quantum yield fluorophore design ICT

Recommended Research Applications for 6-Amino-8-methoxy-2H-chromen-2-one


CYP2A6 Inhibition Studies for Nicotine Metabolism

With an IC₅₀ of 50 nM against CYP2A6 in human liver microsomes [1], 6-amino-8-methoxy-2H-chromen-2-one is a suitable chemical probe for investigating CYP2A6-mediated nicotine metabolism. CYP2A6 is the primary enzyme responsible for nicotine oxidation, and its inhibition is a validated strategy for smoking cessation adjunct development [1]. This compound offers a 128-fold potency advantage over the 6-nitro analog (IC₅₀ = 6,400 nM), making it a more potent starting point for SAR campaigns targeting CYP2A6 [2].

Fluorescent Probe Development Using C6-Amino Scaffold

The combination of a C6-amino group and C8-methoxy group positions this compound as a scaffold for developing fluorescent probes. Computational evidence indicates that electron-donating groups at C6 enhance fluorescence quantum yield via intramolecular charge-transfer (ICT) to the coumarin carbonyl [3][4]. Researchers developing sensors for metal ions, reactive oxygen species, or enzyme activity assays can exploit this electronic architecture, particularly when further functionalization at C3 is planned to tune the ICT pathway [4].

Synthetic Intermediate for Nucleophilic Derivatization

The electron-donating 6-amino group confers enhanced nucleophilicity compared to electron-deficient analogs such as the 6-nitro derivative . This makes 6-amino-8-methoxy-2H-chromen-2-one a versatile intermediate for synthesizing amides, Schiff bases, and N-alkylated derivatives. The compound can serve as a building block for generating focused libraries of coumarin derivatives for antimicrobial, anticancer, or anti-inflammatory screening programs .

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